molecular formula C12H18N2O2 B14866134 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B14866134
M. Wt: 222.28 g/mol
InChI Key: UEAHHYKJVYXGFM-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide (CAS: 1209648-28-1) is a pharmaceutical intermediate featuring a cyclopropanecarboxamide core linked to an ethyl chain substituted with a dimethylamino group and a furan-2-yl moiety . Its molecular structure combines the steric constraint of the cyclopropane ring with the electron-rich furan and the basic dimethylamino group, making it a candidate for drug discovery, particularly in modulating receptor interactions.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H18N2O2/c1-14(2)10(11-4-3-7-16-11)8-13-12(15)9-5-6-9/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,15)

InChI Key

UEAHHYKJVYXGFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1CC1)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclopropanecarboxamide Derivatives
  • Compound from : N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Key Differences: Replaces the dimethylamino-furan-ethyl chain with a diethylamino-phenoxy-phenyl group. Synthesis: Prepared via phenol coupling (78% yield, dr 23:1), indicating stereoselective synthesis challenges . Relevance: Highlights the impact of aromatic substituents (phenoxy vs. furan) on diastereomer formation and solubility (colorless oil vs. crystalline solids in other analogs).
Naphthofuran-Based Analogs ()
  • Compound 15b: N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide Key Differences: Incorporates a methoxynaphthofuran group instead of furan-2-yl. Properties: Higher molecular weight (due to naphthofuran) and melting point (160–162°C vs. Pharmacology: Reported as a melatonergic ligand, suggesting CNS applications .
Ranitidine-Related Compounds ()
  • Ranitidine Complex Nitroacetamide: Contains a dimethylaminomethyl-furan linked to a sulphanyl-ethyl-nitroacetamide chain. Key Differences: Sulphanyl and nitro groups introduce polarity, affecting bioavailability. Applications: Used in anti-ulcer drugs (e.g., ranitidine), indicating the pharmacological relevance of the dimethylamino-furan motif .

Comparative Data Table

Compound Name Molecular Features Melting Point/Physical State Synthesis Yield Pharmacological Indication Source
Target Compound (CAS 1209648-28-1) Dimethylamino, furan-2-yl, cyclopropane Not reported Not reported Intermediate (speculative)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenyl... Diethylamino, phenoxy, phenyl, cyclopropane Colorless oil (Rf 0.19) 78% Not reported
Compound 15b () Methoxynaphthofuran, cyclopropane 160–162°C (crystalline) Not reported Melatonergic ligand
Ranitidine Complex Nitroacetamide Dimethylaminomethyl-furan, sulphanyl, nitro Not reported Not reported Anti-ulcer

Pharmacological Implications

  • Furan vs. Naphthofuran : The smaller furan in the target compound may enhance metabolic stability compared to bulkier naphthofuran derivatives, which could improve blood-brain barrier penetration for CNS targets .
  • Dimethylamino Group: Shared with ranitidine intermediates, this group may confer basicity, influencing protonation states and receptor binding in physiological pH ranges .

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